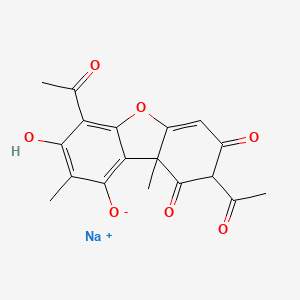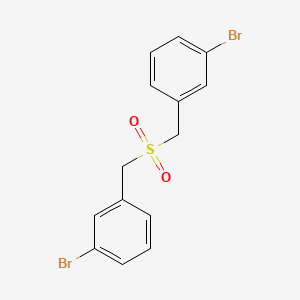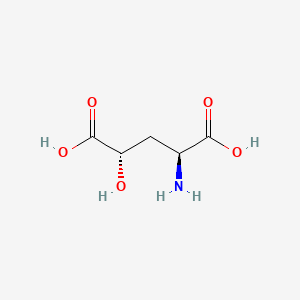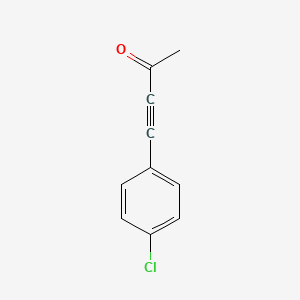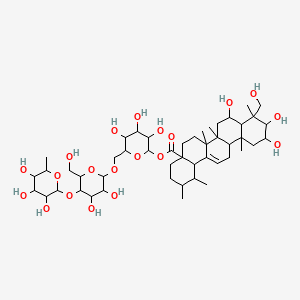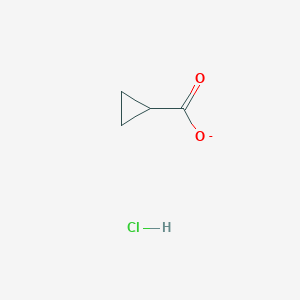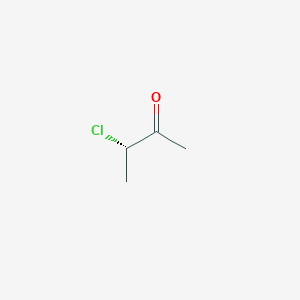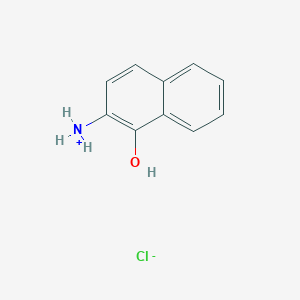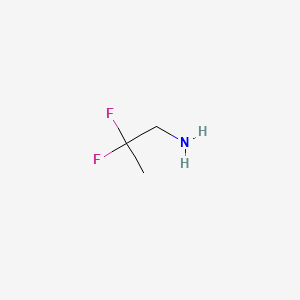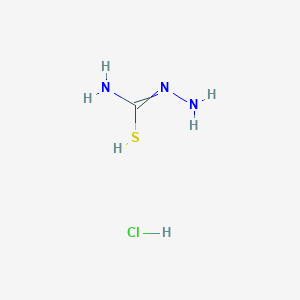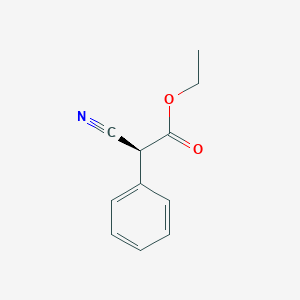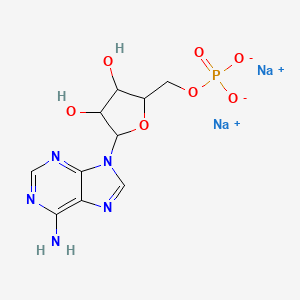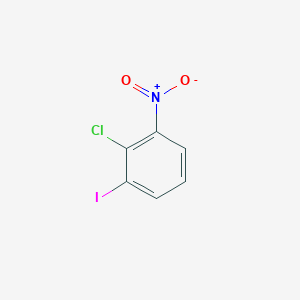
2-Chloro-1-iodo-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-iodo-3-nitrobenzene is an aromatic compound with the molecular formula C6H3ClINO2 It is a disubstituted benzene derivative, where the benzene ring is substituted with chlorine, iodine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-iodo-3-nitrobenzene typically involves the nitration of 2-Chloro-1-iodobenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, improved yield, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-iodo-3-nitrobenzene undergoes various types of chemical reactions, including:
-
Electrophilic Aromatic Substitution
Reagents: Halogens, nitrating agents, sulfonating agents.
Conditions: Typically carried out in the presence of a Lewis acid catalyst.
Products: Substituted benzene derivatives.
-
Nucleophilic Aromatic Substitution
Reagents: Nucleophiles such as amines, alkoxides.
Conditions: Elevated temperatures and polar aprotic solvents.
Products: Substituted benzene derivatives with nucleophilic groups.
-
Reduction Reactions
Reagents: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride.
Conditions: Mild to moderate temperatures.
Products: Reduced derivatives of this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various halogenated or nitrated benzene derivatives, while nucleophilic aromatic substitution can introduce different nucleophilic groups onto the benzene ring.
Scientific Research Applications
2-Chloro-1-iodo-3-nitrobenzene has several applications in scientific research, including:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity and interactions with biomolecules.
-
Medicine
- Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
-
Industry
- Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-iodo-3-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group is an electron-withdrawing group, which affects the electron density of the benzene ring and influences its reactivity. The chlorine and iodine substituents also play a role in directing the compound’s reactivity in electrophilic and nucleophilic aromatic substitution reactions.
Comparison with Similar Compounds
2-Chloro-1-iodo-3-nitrobenzene can be compared with other similar compounds, such as:
-
2-Chloro-1-nitrobenzene
- Lacks the iodine substituent, which affects its reactivity and applications.
-
1-Iodo-2-nitrobenzene
- Lacks the chlorine substituent, leading to different reactivity patterns.
-
2-Chloro-1-iodobenzene
- Lacks the nitro group, resulting in different chemical properties and applications.
The presence of all three substituents (chlorine, iodine, and nitro) in this compound makes it unique and provides it with distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-chloro-1-iodo-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBFEHAWVPJSEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-chloro-N-(1-methylcyclopropyl)-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazin-3-amine](/img/structure/B7888886.png)
![5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B7888893.png)
